molecular formula C18H25ClN2O6 B557403 Boc-Orn(2-Cl-Z)-OH CAS No. 118554-00-0

Boc-Orn(2-Cl-Z)-OH

Cat. No.: B557403
CAS No.: 118554-00-0
M. Wt: 522,96 g/mole
InChI Key: QOWSQCSRXFQXKJ-AWEZNQCLSA-N
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Description

Boc-Orn(2-Cl-Z)-OH, also known as Nα-tert-butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups. These protecting groups prevent unwanted side reactions during peptide chain assembly, making this compound a valuable reagent in the field of synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(2-Cl-Z)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The δ-amino group is then protected using 2-chlorobenzyloxycarbonyl chloride under similar conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Orn(2-Cl-Z)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and 2-Cl-Z protecting groups to yield free ornithine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products

    Deprotection: The major product is free L-ornithine.

    Coupling: The major products are peptides containing ornithine residues.

Scientific Research Applications

Boc-Orn(2-Cl-Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Orn(2-Cl-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide chain assembly, ensuring the correct sequence and structure of the final peptide product. The Boc group is typically removed under acidic conditions, while the 2-Cl-Z group is removed via hydrogenolysis, allowing the free amino groups to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-Orn(Z)-OH: Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-L-ornithine.

    Boc-Lys(2-Cl-Z)-OH: Nα-tert-butoxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine.

Uniqueness

Boc-Orn(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl protecting group, which offers greater stability and selectivity compared to the benzyloxycarbonyl group. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSQCSRXFQXKJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428477
Record name Boc-Orn(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118554-00-0
Record name Boc-Orn(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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